molecular formula C7H14O5 B12666089 alpha-L-Thevetose CAS No. 911455-52-2

alpha-L-Thevetose

Cat. No.: B12666089
CAS No.: 911455-52-2
M. Wt: 178.18 g/mol
InChI Key: OEKPKBBXXDGXNB-YPPKRKOXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-L-Thevetose typically involves the selective methylation and deoxygenation of glucose derivatives. One common method starts with L-glucose, which undergoes a series of reactions including protection of hydroxyl groups, selective methylation at the 3-position, and subsequent deoxygenation at the 6-position. The reaction conditions often involve the use of protecting groups such as acetals and reagents like methyl iodide for methylation .

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in certain plants. extraction from plant sources like Thevetia peruviana involves processes such as solvent extraction, purification through chromatography, and crystallization. These methods ensure the isolation of this compound in its pure form for further use in research and medicinal applications .

Chemical Reactions Analysis

Types of Reactions

Alpha-L-Thevetose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various methylated and acetylated derivatives of this compound, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Alpha-L-Thevetose has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-L-Thevetose is primarily linked to its role in cardiac glycosides. These glycosides inhibit the sodium-potassium ATPase enzyme, leading to an increase in intracellular sodium levels. This, in turn, affects calcium ion concentration, enhancing cardiac muscle contraction. The molecular targets include the alpha-subunit of the sodium-potassium ATPase enzyme, which is crucial for maintaining cellular ion balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Alpha-L-Thevetose

This compound is unique due to its specific methylation pattern and its role in the activity of cardiac glycosides. Unlike other deoxy sugars, it is directly involved in the pharmacological effects of these glycosides, making it a compound of significant interest in medicinal chemistry .

Properties

CAS No.

911455-52-2

Molecular Formula

C7H14O5

Molecular Weight

178.18 g/mol

IUPAC Name

(2R,3S,4R,5S,6S)-4-methoxy-6-methyloxane-2,3,5-triol

InChI

InChI=1S/C7H14O5/c1-3-4(8)6(11-2)5(9)7(10)12-3/h3-10H,1-2H3/t3-,4-,5-,6+,7+/m0/s1

InChI Key

OEKPKBBXXDGXNB-YPPKRKOXSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)O)O)OC)O

Origin of Product

United States

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